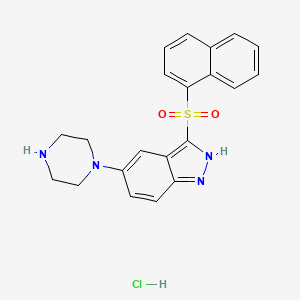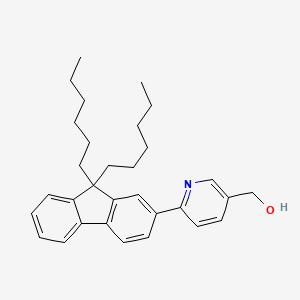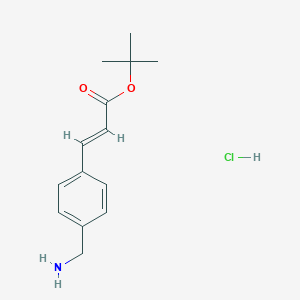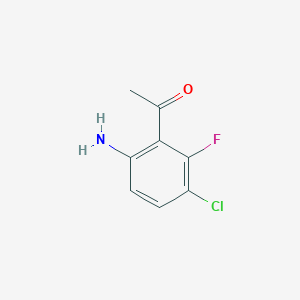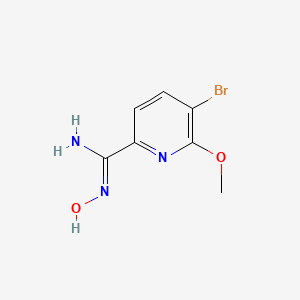
5-Bromo-N-hydroxy-6-methoxypicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-hydroxy-6-methoxypicolinimidamide is a chemical compound with the molecular formula C7H8BrN3O2 It is a derivative of picolinamide, featuring a bromine atom at the 5-position, a hydroxy group at the N-position, and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-6-methoxypicolinimidamide typically involves the bromination of a suitable picolinamide precursor, followed by the introduction of hydroxy and methoxy groups. One common synthetic route includes:
Bromination: The starting material, 6-methoxypicolinimidamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Hydroxylation: The brominated intermediate is then treated with a hydroxylating agent, such as hydroxylamine, under controlled conditions to introduce the hydroxy group at the N-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-hydroxy-6-methoxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new derivatives with substituted nucleophiles.
Scientific Research Applications
5-Bromo-N-hydroxy-6-methoxypicolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-hydroxy-6-methoxypicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-hydroxy-6-methylpicolinimidamide: Similar structure but with a methyl group instead of a methoxy group.
5-Bromo-6-methoxypicolinimidamide: Lacks the hydroxy group at the N-position.
6-Methoxypicolinimidamide: Lacks both the bromine and hydroxy groups.
Uniqueness
5-Bromo-N-hydroxy-6-methoxypicolinimidamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C7H8BrN3O2 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
5-bromo-N'-hydroxy-6-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O2/c1-13-7-4(8)2-3-5(10-7)6(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChI Key |
KJGKZWIFCQSQJM-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=N1)/C(=N/O)/N)Br |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=NO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)

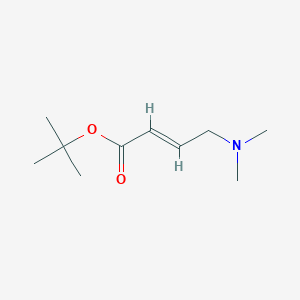
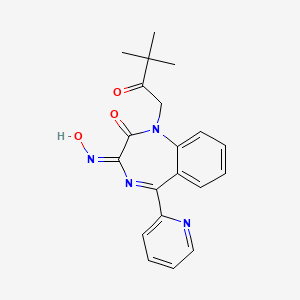
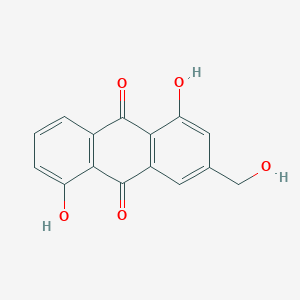
![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
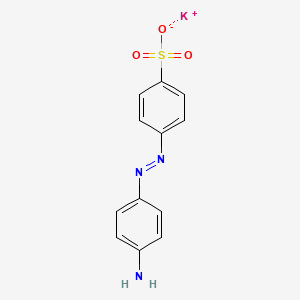
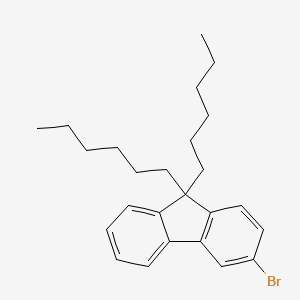

![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
